molecular formula C12H24FN B1492325 [(1-Fluorocyclopentyl)methyl](hexyl)amine CAS No. 2098013-59-1

[(1-Fluorocyclopentyl)methyl](hexyl)amine

Cat. No. B1492325
M. Wt: 201.32 g/mol
InChI Key: NCFLNZNFYAUQFT-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines involves several methods including alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .


Molecular Structure Analysis

In amines, the nitrogen atom is sp3 hybridized, and the shape of the molecule is trigonal pyramidal. The nitrogen atom in amines is attached to one or more alkyl groups .


Chemical Reactions Analysis

Amines are known to act as bases in many reactions. They can accept a proton from water to form substituted ammonium ions. Amines also react with acids to form salts .


Physical And Chemical Properties Analysis

Amines are polar and can engage in hydrogen bonding, which gives them relatively high boiling points. They are also soluble in water. The basicity of amines is due to the availability of the lone pair of electrons on nitrogen .

Scientific Research Applications

Metabolism and Pharmacology

The study of tricyclic antidepressants like Amitriptyline provides insights into the oxidative metabolism pathways involving amines. These pathways include the conversion of Amitriptyline to its metabolites through oxidative and reductive reactions, demonstrating the role of amines in drug metabolism and the potential impacts on pharmacokinetics and pharmacodynamics (Breyer-Pfaff, 2004).

Environmental Applications

The removal of persistent and toxic perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources has been a significant challenge. Research on amine-functionalized sorbents suggests that these materials can effectively adsorb and remove PFAS from contaminated water, offering a promising solution for water treatment technologies. This approach relies on electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents (Ateia et al., 2019).

Material Science

In the field of material science, the generation of chemically reactive surfaces through plasma methods for biomolecule immobilization and cell colonization is an area of active research. Amines play a critical role in creating surfaces with specific functional groups (e.g., amine, carboxy, hydroxy, and aldehyde groups) that can interact with biomolecules or facilitate cell attachment, indicating the versatility of amines in modifying material surfaces for biomedical applications (Siow et al., 2006).

Food Safety and Nutrition

The study of heterocyclic aromatic amines (HAAs) in food items, particularly those generated during the cooking of meat, highlights the importance of understanding amine formation and its implications for human health. HAAs have been linked to increased cancer risk, underscoring the need for strategies to mitigate their formation in food processing and consumption (Knize & Felton, 2005).

Safety And Hazards

Like all chemicals, amines need to be handled with care. They can be irritants and some are even toxic. It’s important to use appropriate safety measures when handling them .

Future Directions

The study of amines is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24FN/c1-2-3-4-7-10-14-11-12(13)8-5-6-9-12/h14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFLNZNFYAUQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Fluorocyclopentyl)methyl](hexyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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